molecular formula C8H12N2O B13177577 2,4-Bis(aminomethyl)phenol

2,4-Bis(aminomethyl)phenol

Cat. No.: B13177577
M. Wt: 152.19 g/mol
InChI Key: KOJDLFFRWKSEAS-UHFFFAOYSA-N
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Description

2,4-Bis(aminomethyl)phenol is an organic compound characterized by the presence of two aminomethyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(aminomethyl)phenol typically involves the reaction of 2,4-dihydroxybenzaldehyde with formaldehyde and ammonia under controlled conditions. The reaction proceeds through a Mannich reaction mechanism, where the aldehyde group reacts with formaldehyde and ammonia to form the aminomethyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(aminomethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The aminomethyl groups can be reduced to form primary amines.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

2,4-Bis(aminomethyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Bis(aminomethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl groups can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The phenol group can participate in redox reactions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Bis[(substituted-aminomethyl)phenyl]quinoline
  • 1,3-Bis[(substituted-aminomethyl)phenyl]isoquinoline
  • 2,4-Bis[(substituted-aminomethyl)phenyl]quinazoline

Uniqueness

2,4-Bis(aminomethyl)phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo a variety of chemical reactions and form stable complexes makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2,4-bis(aminomethyl)phenol

InChI

InChI=1S/C8H12N2O/c9-4-6-1-2-8(11)7(3-6)5-10/h1-3,11H,4-5,9-10H2

InChI Key

KOJDLFFRWKSEAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN)CN)O

Origin of Product

United States

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